2-(Pyrrolidin-2-yl)pyrimidine-5-carboxylic acid hydrochloride
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Overview
Description
2-(Pyrrolidin-2-yl)pyrimidine-5-carboxylic acid hydrochloride is a chemical compound that features a pyrrolidine ring fused to a pyrimidine ring, with a carboxylic acid group and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-2-yl)pyrimidine-5-carboxylic acid hydrochloride typically involves the construction of the pyrrolidine and pyrimidine rings followed by their fusion. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a Diels–Alder reaction between a pyrimidine derivative and a pyrrolidine precursor can be employed .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrrolidin-2-yl)pyrimidine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to alter the oxidation state of the compound, often using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(Pyrrolidin-2-yl)pyrimidine-5-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-2-yl)pyrimidine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.
Pyrimidine derivatives: Compounds such as 2-pyrrolidinylpyrimidine and 2-pyrrolidinylpyridine have comparable structures and functions
Uniqueness: 2-(Pyrrolidin-2-yl)pyrimidine-5-carboxylic acid hydrochloride is unique due to its specific combination of the pyrrolidine and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-pyrrolidin-2-ylpyrimidine-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2.ClH/c13-9(14)6-4-11-8(12-5-6)7-2-1-3-10-7;/h4-5,7,10H,1-3H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSMWCWQKJNHRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(C=N2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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